2,5-dideoxy-2,5-imino-D-altritol

Beschreibung

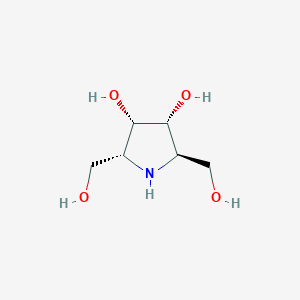

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYHYHZGDNWFIF-KAZBKCHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437432 | |

| Record name | (2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172823-15-3 | |

| Record name | (2R,3S,4R,5R)-3,4-Dihydroxy-2,5-pyrrolidinedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172823-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2,5 Dideoxy 2,5 Imino D Altritol

Total Synthesis Strategies of 2,5-Dideoxy-2,5-imino-D-altritol

The total synthesis of 2,5-dideoxy-2,5-imino-D-altritol has been achieved through several strategic approaches, primarily utilizing readily available carbohydrate precursors and employing stereoselective reactions to establish the desired stereochemistry of the pyrrolidine (B122466) ring.

Synthesis from Carbohydrate Precursors

Carbohydrates serve as excellent starting materials for the synthesis of iminosugars due to their inherent chirality. D-tagatose, D-fructose, and glucuronolactone (B27817) have been notable precursors in the synthesis of 2,5-dideoxy-2,5-imino-D-altritol and related compounds.

D-tagatose: A synthetic route from D-tagatose has been developed to produce 2,5-dideoxy-2,5-imino-D-altritol. This involves the enzymatic conversion of 5-azido-5-deoxy-L-talose, derived from D-tagatose, into 5-azido-5-deoxy-L-tagatopyranose, which is then converted to the target iminosugar. researchgate.net

Glucuronolactone: While specific details on the direct synthesis of 2,5-dideoxy-2,5-imino-D-altritol from glucuronolactone are not prevalent in the provided results, the general utility of lactones in carbohydrate chemistry suggests its potential as a starting point for constructing the necessary carbon skeleton and introducing the required functionalities.

Stereoselective Synthetic Routes

The biological activity of iminosugars is highly dependent on their stereochemistry. Therefore, developing stereoselective synthetic routes to control the spatial arrangement of substituents on the pyrrolidine ring is crucial. The focus is often on achieving either a cis- or trans-relationship between the substituents at the C-2 and C-5 positions.

2,5-cis- and 2,5-trans-polyhydroxylated pyrrolidines: The stereoselective synthesis of both cis- and trans-2,5-polyhydroxylated pyrrolidines has been a key area of investigation. thieme-connect.comnih.govthieme-connect.com The ability to selectively synthesize either diastereomer provides access to a wider range of iminosugar analogues for biological evaluation. For instance, a method has been reported for the stereoselective synthesis of both enantiomers of trans-2,5-dimethylpyrrolidines starting from D- or L-alanine. nih.gov Another approach utilizes a diastereoselective Mannich reaction followed by iodocyclization to form the pyrrolidine ring. nih.gov Furthermore, a direct and versatile route for the synthesis of trans-2,5-disubstituted pyrrolidines from pyroglutamic acid has been developed. nih.gov The first synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has also been described. rsc.org

Key Synthetic Reactions and Methodologies Utilized

A variety of powerful chemical reactions are employed to construct the pyrrolidine core and introduce the necessary functional groups in the synthesis of 2,5-dideoxy-2,5-imino-D-altritol and its analogues.

Diastereoselective Reductive Amination and Carbamate (B1207046) Annulation Approaches

Diastereoselective Reductive Amination: This is a cornerstone reaction in iminosugar synthesis. organic-chemistry.org It typically involves the intramolecular reaction of an amino group with a carbonyl group, followed by reduction of the resulting cyclic imine or iminium ion. The stereoselectivity of the reduction step is critical in determining the final stereochemistry of the iminosugar. A combination of Vasella-reductive-amination and carbamate annulation has been applied to a ketose starting material for the diastereoselective synthesis of 2,5-dideoxy-2,5-imino-glycitols. researchgate.net The stereochemical outcome of the reductive amination of 5-azido-5-deoxy-α,β-L-sorbopyranose has been a subject of investigation, with some reports indicating the exclusive formation of the D-gluco-isomer (DGDP), while others report a diastereomeric mixture. acs.org

Carbamate Annulation: This methodology provides a powerful means for the diastereoselective synthesis of pyrrolidines. researchgate.net An iodine-mediated carbamate annulation has been shown to strongly favor the formation of pyrrolidines with a 2,5-trans and 4,5-cis relationship. researchgate.net This high diastereoselectivity offers a general method for synthesizing 2,5-dideoxy-2,5-imino-glycitols with well-defined stereochemistry. researchgate.net The methodology has also been extended to protected and functionalized alkenylamines for the synthesis of aminoiminohexitols. nih.gov

Intramolecular Amidomercuration Reactions in Pyrrolidine Synthesis

Intramolecular amidomercuration is a classic method for the synthesis of nitrogen-containing heterocycles, including pyrrolidines. acs.orgacs.org This reaction involves the cyclization of an unsaturated carbamate or amide onto the double bond, promoted by a mercury(II) salt.

The stereochemical outcome of the intramolecular amidomercuration can be controlled by the choice of the Hg(II) reagent. thieme-connect.com For example, the reaction of a specific δ-alkenylcarbamate with Hg(CF₃CO₂)₂ leads predominantly to the 2,5-cis-polyhydroxylated pyrrolidine, which can be further elaborated to synthesize 2,5-dideoxy-2,5-imino-D-altritol. thieme-connect.com Conversely, using Hg(CF₃SO₃)₂ favors the formation of the corresponding 2,5-trans isomer. thieme-connect.com This reagent-controlled stereoselectivity significantly enhances the synthetic utility of this reaction. thieme-connect.com

Organocatalyzed Aldol (B89426) Reactions in Iminosugar Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and organocatalyzed aldol reactions have been successfully applied to the synthesis of iminosugars. researchgate.netresearchgate.netbg.ac.rs This approach offers an efficient and environmentally friendly way to form key carbon-carbon bonds with high enantioselectivity. researchgate.netresearchgate.net

Coupling an organocatalytic aldol reaction with a subsequent reductive amination provides a rapid and stereoselective route to highly functionalized five- and six-membered N-heterocycles. researchgate.netbg.ac.rs For instance, a tactical combination of a proline-catalyzed aldol reaction followed by intramolecular reductive amination has enabled the synthesis of chiral pyrrolidine derivatives with three contiguous stereocenters in just two steps from achiral precursors. researchgate.net

Cyclic-Nitrone Redox Methodology for Transition State Analogue Synthesis

A key approach for creating transition state analogues of enzyme-catalyzed reactions involves the use of cyclic-nitrone redox methodology. This strategy is particularly relevant for the synthesis of molecules that mimic the charged transition states of phosphoribosyl transferase (PRT) reactions. osti.gov PRTs are crucial enzymes in nucleotide and amino acid synthesis, and their transition states are characterized by a ribocationic form with a positive charge on the pentose (B10789219) ring. osti.gov

To mimic this, a facile synthetic path to iminoaltritol-based transition state analogues has been developed. osti.gov This method employs a cyclic-nitrone redox reaction for the stereocontrolled synthesis of a selectively monoprotected diol, which serves as a key intermediate. osti.gov The imino group in the resulting iminoaltritol ring provides the necessary cationic character to mimic the natural transition state. osti.gov This core structure can then be further modified, for instance, by the stereospecific placement of bis-phosphate groups to anchor the molecule in the 1- and 5-phosphate binding sites of the target enzyme. osti.gov

Amination-Cyclization Cascade Reactions

Amination-cyclization cascade reactions offer an efficient route to iminosugars, including derivatives related to 2,5-dideoxy-2,5-imino-D-altritol. nih.gov This methodology allows for the one-step, stereoselective conversion of readily available iodo-aldoses and iodo-ketoses into iminosugars in high yields (63–95%) and can be performed in aqueous media. nih.gov A significant advantage of this approach is the ability to use functionalized amines, which enables the synthesis of N-functionalized iminosugars without requiring additional synthetic steps. nih.gov

Regioselective Appel Reaction Applications

The key to this synthesis is the regioselective reaction at the C-5 position of a ketopyranose precursor. nih.govacs.orgfigshare.comresearchgate.net This C-5 regioselectivity has also been demonstrated with other ketopyranoses like D-psicose and D-tagatose, making it a broadly applicable method for preparing pyrrolidine iminosugars. nih.govacs.orgfigshare.comresearchgate.net The resulting 5-azido-5-deoxy ketopyranose can then be converted to the target iminosugar. researchgate.net For example, 5-azido-5-deoxy-d-psico- and -l-tagatopyranose can be transformed into the potent d-galactosidase inhibitors 2,5-dideoxy-2,5-imino-d-galactitol and -d-altritol in a single additional step. researchgate.net

Design and Synthesis of 2,5-Dideoxy-2,5-imino-D-altritol Analogues and Derivatives

The core structure of 2,5-dideoxy-2,5-imino-D-altritol has been the foundation for the design and synthesis of a wide array of analogues and derivatives. These modifications aim to enhance biological activity, selectivity, and to probe structure-activity relationships.

Pyrrolidine-Based Iminosugar Analogues

The pyrrolidine ring is a common structural motif in many naturally occurring and synthetic iminosugars that exhibit potent glycosidase inhibitory activity. mdpi.commdpi.com The synthesis of multivalent pyrrolidine iminosugars has been a focus of research to explore the effects of multivalency on biological activity. mdpi.com

One synthetic strategy involves the reaction of a suitable precursor with an amine, such as benzylamine, followed by reduction and deprotection. mdpi.com Another approach utilizes a 1,3-dipolar cycloaddition reaction with a nitrone, followed by N-O bond cleavage and selective allylation to create diverse pyrrolidine clusters. mdpi.com These methods allow for the preparation of analogues with different linker lengths and topologies. mdpi.com

A novel analogue, 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol, was synthesized from 5-azido-5-deoxy-D-glucofuranose via an Amadori rearrangement with dibenzylamine, followed by catalytic hydrogenation. ubc.ca This two-step process provides a high-yielding and general route to 1-aminodeoxyketopyranoses modified at the C-5 position. ubc.ca

Table 1: Synthesis of Pyrrolidine-Based Iminosugar Analogues

| Starting Material | Key Reaction | Product | Reference |

| Protected Pyrrolidine Precursor | Reductive amination with benzylamine | Divalent iminosugar | mdpi.com |

| Tribenzylated D-arabinose | 1,3-dipolar cycloaddition with nitrone | Divalent DAB clusters | mdpi.com |

| 5-azido-5-deoxy-D-glucofuranose | Amadori rearrangement with dibenzylamine | 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol | ubc.ca |

Bis-phosphorylated Iminoaltritol Derivatives (e.g., D-DIAB)

To mimic the transition state of phosphoribosyl transferase (PRT) enzymes, bis-phosphorylated iminoaltritol derivatives have been synthesized. osti.gov These compounds are designed to have a cationic imino group and bis-phosphate groups that anchor the molecule into the enzyme's active site. osti.gov

An enantiomeric pair of iminoaltritol bis-phosphates, L-DIAB and D-DIAB, were prepared. osti.gov The synthesis of these densely phosphorylated molecules presents significant challenges due to the high charge density and the presence of unstable P-anhydride and P-ester bonds. nih.govnih.gov A successful approach involves a C2-symmetric phosphoramidite (B1245037) for desymmetrization and phosphitylation, followed by a one-pot bidirectional P-anhydride-forming reaction. nih.gov This method combines multiple chemical transformations with high efficiency. nih.gov

Table 2: Key Features of Bis-phosphorylated Iminoaltritol Derivatives

| Derivative | Target Enzyme Class | Key Structural Features | Synthetic Challenge |

| D-DIAB | Phosphoribosyl transferases (PRTs) | Cationic imino group, Bis-phosphate groups | High charge density, Unstable P-anhydrides |

| L-DIAB | Phosphoribosyl transferases (PRTs) | Cationic imino group, Bis-phosphate groups | Stereocontrol, Purification |

Modified Iminosugars with Varied Side-Chain Lengths and Substituents

The modification of iminosugars with various side-chain lengths and substituents is a common strategy to modulate their biological activity. nih.gov For instance, a series of derivatives with different side-chain lengths, heteroatom content, and substituents have been synthesized and evaluated as potential α-galactosidase A inhibitors. nih.gov

Synthetic strategies to achieve this diversity include the coupling of an iminosugar core with various linkers and functional groups. For example, multivalent systems have been constructed using click chemistry to attach N-alkyl deoxynojirimycin (DNJ) derivatives to scaffolds like pentaerythritol (B129877) or cyclodextrin, resulting in molecules with varying valencies and spacer lengths. mdpi.com Another approach involves the synthesis of C5-modified 2'-deoxyuridine (B118206) and 2'-deoxycytidine-5'-triphosphates where a dianionic reporter group is attached to the nucleobase via polyethylene (B3416737) glycol (PEG)-based linkers of varying lengths. mdpi.com

Table 3: Examples of Modified Iminosugars

| Core Structure | Modification | Purpose | Reference |

| Deoxynojirimycin (DNJ) | N-alkylation with various chain lengths | Modulate glycosidase inhibition | mdpi.comnih.gov |

| 2,5-dideoxy-2,5-imino-D-altritol | Varied side chains and substituents | Probe structure-activity for α-galactosidase A inhibition | nih.gov |

| 2'-Deoxyuridine | C5-modification with PEG linkers and dianionic reporters | Substrates for DNA polymerases | mdpi.com |

Enzymatic Inhibition and Pharmacological Chaperone Activity of 2,5 Dideoxy 2,5 Imino D Altritol

Potent Competitive Inhibition of Glycosidases by 2,5-Dideoxy-2,5-imino-D-altritol

Alpha-Galactosidase A (α-Gal A) Inhibition Kinetics and Efficacy (e.g., K_i values)

2,5-dideoxy-2,5-imino-D-altritol (DIA), an iminosugar, has been identified as a potent competitive inhibitor of human lysosomal α-galactosidase A (α-Gal A). nih.gov This inhibitory action is significant, with a reported dissociation constant (K_i) value of approximately 0.5 µM, signifying a strong binding affinity to the enzyme. nih.gov The potent competitive nature of this inhibition suggests that DIA effectively vies with the natural substrate for the active site of α-Gal A. nih.gov

In addition to its direct inhibitory effects, DIA has demonstrated chaperone activity. In studies involving Fabry R301Q lymphoblasts, incubation with DIA led to a 9.6-fold increase in intracellular α-Gal A activity. nih.gov This suggests that DIA can act as a pharmacological chaperone, promoting the proper folding and transport of mutant forms of the enzyme. nih.gov Further research has shown that DIA can bind to α-Gal A with an IC50 value of approximately 700 nM. acs.org In cell cultures from patients with Fabry disease, DIA concentrations between 50 and 500 μM resulted in a two- to nine-fold increase in α-Gal A activity. acs.org

The inhibitory concentration (IC50) of DIA has also been evaluated against α-galactosidase from other sources. For instance, against α-galactosidase from green coffee beans, DIA showed an IC50 of 0.78 µM. rsc.org Another study reported an IC50 of 5.2 µM for DIA with the same enzyme. rsc.org

Inhibition of Other Relevant Glycosidases (e.g., Phosphoribosyl Transferases, β-N-Acetylhexosaminidases)

While a potent inhibitor of α-Gal A, 2,5-dideoxy-2,5-imino-D-altritol has shown no significant inhibition against a panel of other glycosidases. rsc.org This highlights the specificity of its inhibitory action. Research into the broader inhibitory profile of various stereoisomers of 2,5-dideoxy-2,5-iminohexitols has revealed that while many isomers exhibit significant inhibition against at least one glycosidase out of a panel of thirteen, the activity is highly dependent on the specific stereochemistry of the iminosugar. nih.gov

For instance, the related five-membered iminocyclitol, 2,5-dideoxy-2,5-imino-d-mannitol (B190992) (DMDP), is a powerful inhibitor of a wide range of α- and β-glucosidases. nih.gov Another derivative was found to be a potent and selective inhibitor of glycoprotein-processing α-glucosidase with a K_i value of 53 nM and also inhibited human β-hexosaminidase with a K_i of 2.6 nM. nih.gov This demonstrates that small structural modifications to the iminosugar core can lead to significant changes in enzyme specificity and inhibitory potency.

Mechanism of Enzyme Interaction

Transition State Mimicry Hypothesis in Glycosidase Inhibition

The inhibitory activity of many iminosugars, including 2,5-dideoxy-2,5-imino-D-altritol, is often attributed to their ability to mimic the transition state of the glycoside hydrolysis reaction. nih.gov During this reaction, the sugar ring distorts from its typical chair conformation into a more planar half-chair or boat conformation, and a positive charge develops on the anomeric carbon and the endocyclic oxygen. nih.gov

Five-membered iminocyclitols, like DIA, possess a pyrrolidine (B122466) ring that can adopt a conformation resembling the shape and charge of the oxocarbenium ion-like transition state. nih.gov The nitrogen atom in the ring can be protonated at physiological pH, mimicking the positive charge of the transition state, while the hydroxyl groups on the ring can interact with the active site residues of the glycosidase in a manner similar to the substrate's hydroxyls. nih.gov This structural and electronic mimicry allows the inhibitor to bind with high affinity to the enzyme's active site, blocking the access of the natural substrate and thus inhibiting the enzyme. nih.gov

Molecular Docking and Binding Site Analysis with Target Enzymes (e.g., human GAL)

Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a ligand to a protein target. nih.gov While specific molecular docking studies detailing the interaction of 2,5-dideoxy-2,5-imino-D-altritol with human α-galactosidase A (α-Gal A) are not extensively detailed in the provided results, the principles of such analyses can be inferred from studies on related enzymes and inhibitors.

In general, molecular docking would be used to visualize how the pyrrolidine ring of DIA fits into the active site of α-Gal A. The analysis would identify key interactions, such as hydrogen bonds between the hydroxyl groups of DIA and the amino acid residues of the enzyme's active site. nih.gov It would also assess the electrostatic interactions between the protonated nitrogen of DIA and negatively charged residues, like aspartate or glutamate, which are often present in glycosidase active sites. These computational models help to explain the basis of the inhibitor's potency and selectivity and can guide the design of new, more effective inhibitors. rsc.org

Crystallographic Insights into Enzyme-Inhibitor Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of molecules, including enzyme-inhibitor complexes. While a specific crystal structure of 2,5-dideoxy-2,5-imino-D-altritol in complex with α-galactosidase A is not available in the search results, crystallographic studies of other iminosugars complexed with glycosidases have provided valuable insights into the mechanism of inhibition. mdpi.com

These studies have confirmed that the iminosugar ring often adopts a conformation that mimics the transition state of the substrate. For example, the crystal structures of gluco- and galactonolactones in complex with enzymes have shown them in a half-chair conformation, similar to the proposed transition state. nih.gov Such crystallographic data would be invaluable to definitively determine the binding mode of 2,5-dideoxy-2,5-imino-D-altritol, showing the precise orientation of the inhibitor in the active site and the specific interactions with the surrounding amino acid residues. This would provide concrete evidence for the transition state mimicry hypothesis and a detailed roadmap for the rational design of next-generation inhibitors.

Structure Activity Relationship Sar Studies of 2,5 Dideoxy 2,5 Imino D Altritol and Its Analogues

Influence of Pyrrolidine (B122466) Ring Stereochemistry on Biological Activity

The spatial arrangement of the hydroxyl groups on the pyrrolidine ring is a critical determinant of the biological activity and selectivity of 2,5-dideoxy-2,5-iminohexitols. A comprehensive study comparing all ten stereoisomers of this class of compounds against a panel of glycosidases has provided invaluable insights into the stereochemical requirements for potent enzyme inhibition. nih.gov

The inhibitory profile of these stereoisomers is highly dependent on the specific enzyme. For instance, while 2,5-dideoxy-2,5-imino-D-altritol (the D-altritol isomer) is a potent inhibitor of α-galactosidase A, its enantiomer, 2,5-dideoxy-2,5-imino-L-altritol, exhibits different inhibitory characteristics. The orientation of the hydroxyl groups dictates the binding affinity to the active site of the target enzyme, with even minor changes in stereochemistry leading to significant variations in inhibitory potency.

The following table summarizes the inhibitory activities (IC50 values) of various stereoisomers of 2,5-dideoxy-2,5-iminohexitol against different glycosidases, highlighting the profound impact of stereochemistry.

| Stereoisomer | α-Glucosidase (Yeast) IC50 (µM) | β-Glucosidase (Almond) IC50 (µM) | α-Galactosidase (Coffee Bean) IC50 (µM) | β-Galactosidase (Bovine Liver) IC50 (µM) | α-Mannosidase (Jack Bean) IC50 (µM) | β-Mannosidase (Snail) IC50 (µM) |

| D-Altritol | >1000 | >1000 | 0.8 | >1000 | >1000 | >1000 |

| L-Altritol | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |

| D-Glucitol | 150 | 2.5 | >1000 | 120 | >1000 | >1000 |

| L-Glucitol | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |

| D-Mannitol | 2.0 | 0.8 | >1000 | >1000 | 25 | >1000 |

| L-Mannitol | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |

| D-Iditol | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |

| L-Iditol | >1000 | 150 | >1000 | >1000 | 1.5 | >1000 |

| D-Galactitol | >1000 | >1000 | >1000 | 15 | >1000 | >1000 |

| L-Galactitol | >1000 | >1000 | 12 | >1000 | >1000 | >1000 |

Data adapted from a study on the glycosidase inhibition by all 10 stereoisomeric 2,5-dideoxy-2,5-iminohexitols. nih.gov

This data clearly demonstrates that the D-altritol configuration is highly selective for α-galactosidase inhibition. In contrast, the D-mannitol isomer is a potent inhibitor of both α- and β-glucosidases and also shows activity against α-mannosidase. The D-glucitol isomer displays good inhibition of β-glucosidase. These findings underscore the principle that the precise stereochemical arrangement of the pyrrolidine core is paramount for achieving selective and potent inhibition of specific glycosidases.

Impact of N-Substitution on Enzyme Inhibition and Chaperoning Properties

Modification of the ring nitrogen atom of the pyrrolidine core through N-substitution provides a powerful strategy to modulate the biological properties of iminosugars, including their enzyme inhibitory activity and pharmacological chaperoning capabilities.

Studies on related iminosugars, such as 1,4-dideoxy-1,4-imino-D-lyxitol, have shown that N-substitution can significantly enhance both the potency and selectivity of inhibition. For instance, the introduction of N-arylalkyl groups with non-polar chains, like benzyl (B1604629) or naphthylmethyl, has been found to improve inhibitory activity towards certain α-mannosidases. nih.gov Conversely, N-substituents with polar basic functional groups, such as amidine or guanidine, can lead to decreased activity against the same enzymes. nih.gov

In the context of pharmacological chaperoning, N-substitution plays a pivotal role. For a molecule to act as a pharmacological chaperone, it must not only bind to the target enzyme but also facilitate its correct folding and transport. 2,5-Dideoxy-2,5-imino-D-altritol itself has been shown to improve the thermostability of α-galactosidase A and increase its intracellular activity in cells from Fabry disease patients, demonstrating its chaperoning potential. nih.gov

While specific data on N-substituted derivatives of 2,5-dideoxy-2,5-imino-D-altritol are limited in the public domain, research on analogous iminosugars suggests that the introduction of an N-alkyl or N-aryl group can significantly impact chaperoning efficacy. The length and nature of the N-substituent can influence the compound's ability to stabilize the enzyme's native conformation and promote its trafficking through the cellular quality control machinery.

Correlation between Specific Structural Features and Biological Selectivity

The biological selectivity of 2,5-dideoxy-2,5-imino-D-altritol and its analogues is a direct consequence of specific structural features that govern their interaction with the active sites of different enzymes.

The stereochemistry of the hydroxyl groups on the pyrrolidine ring is the primary determinant of selectivity. As highlighted in section 4.1, the D-altritol configuration confers a high degree of selectivity for α-galactosidase. This is because the specific spatial arrangement of the hydroxyl groups in the D-altritol isomer optimally complements the topology of the α-galactosidase active site, leading to favorable hydrogen bonding and van der Waals interactions. Other stereoisomers, with different hydroxyl group orientations, will fit less effectively into the α-galactosidase active site but may bind preferentially to other glycosidases whose active sites are better suited to their respective geometries.

N-substitution introduces another layer of structural diversity that can be exploited to fine-tune biological selectivity. The nature of the N-substituent can influence selectivity in several ways:

Access to Sub-sites: The N-substituent can extend into and interact with subsites adjacent to the primary binding site of the enzyme, leading to enhanced affinity and selectivity for enzymes that possess such subsites.

Steric Hindrance: A bulky N-substituent may sterically hinder the binding of the inhibitor to some enzymes while being well-accommodated by others, thereby imparting selectivity.

In essence, the pyrrolidine core with its specific stereochemistry acts as the primary recognition element, while the N-substituent serves as a modulating component that can refine the potency and selectivity profile of the inhibitor. The rational design of future iminosugar-based therapeutics will undoubtedly rely on the continued exploration of these fundamental structure-activity relationships.

Preclinical Research on the Therapeutic Potential of 2,5 Dideoxy 2,5 Imino D Altritol

Research Applications in Lysosomal Storage Disorders

Lysosomal storage disorders are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, typically due to deficient enzyme activity. The ability of 2,5-dideoxy-2,5-imino-D-altritol to act as a pharmacological chaperone and enzyme inhibitor has made it a subject of investigation for these conditions.

Fabry disease is an X-linked lysosomal storage disorder resulting from a deficiency of the enzyme α-galactosidase A (α-Gal A), leading to the progressive accumulation of glycosphingolipids. nih.gov Preclinical research has identified 2,5-dideoxy-2,5-imino-D-altritol as a potent pharmacological chaperone for Fabry disease. nih.gov

In in vitro and cell-based models, DIA has demonstrated significant potential. It acts as a powerful competitive inhibitor of human lysosomal α-Gal A. nih.gov This inhibition is key to its function as a pharmacological chaperone; by binding to unstable, mutant forms of the α-Gal A enzyme, DIA helps them to fold correctly. This stabilization allows the mutant enzyme to evade the endoplasmic reticulum's quality control system, which would otherwise mark it for degradation, and facilitates its transport to the lysosomes where it can perform its function. nih.gov

Studies using lymphoblasts from Fabry patients with the R301Q mutation have shown that incubation with DIA can lead to a substantial increase in intracellular α-Gal A activity. One study reported a 9.6-fold increase in enzyme activity after a three-day incubation period. nih.gov Furthermore, DIA was found to improve the thermostability of the α-Gal A enzyme in vitro. nih.gov The strong binding affinity of DIA to the enzyme is indicated by its low dissociation constant (Kᵢ). nih.gov

Interactive Table: In Vitro Efficacy of 2,5-Dideoxy-2,5-imino-D-altritol in Fabry Disease Models

| Parameter | Finding | Source |

| Enzyme Target | Human Lysosomal α-Galactosidase A (α-Gal A) | nih.gov |

| Mechanism of Action | Competitive Inhibitor / Pharmacological Chaperone | nih.gov |

| Inhibitory Constant (Kᵢ) | 0.5 µM | nih.gov |

| Effect on Enzyme Activity | 9.6-fold increase in intracellular α-Gal A activity (Fabry R301Q lymphoblasts) | nih.gov |

| Effect on Enzyme Stability | Improved thermostability of α-Gal A in vitro | nih.gov |

The potential application of 2,5-dideoxy-2,5-imino-D-altritol has also been considered in the context of other lysosomal storage disorders. Research indicates that DIA exhibits potent inhibitory activity against β-glucosidase. This enzyme, also known as glucocerebrosidase, is deficient in Gaucher disease, another prevalent lysosomal storage disorder. nih.gov The ability of DIA to inhibit β-glucosidase suggests a potential, mechanistically similar therapeutic application as a pharmacological chaperone for certain mutations causing Gaucher disease. However, specific preclinical studies using DIA in Gaucher disease models were not identified in the reviewed literature.

In the context of Krabbe disease, a severe neurological condition caused by a deficiency of the galactosylceramidase enzyme, no direct research involving 2,5-dideoxy-2,5-imino-D-altritol was found in the available search results. nih.govnih.gov

Other Biological Activities Under Preclinical Investigation (e.g., Antifeedant properties)

Based on the conducted research, no studies or data concerning the investigation of 2,5-dideoxy-2,5-imino-D-altritol for antifeedant properties were found.

Analytical and Characterization Methodologies in 2,5 Dideoxy 2,5 Imino D Altritol Research

Spectroscopic Methods for Structure Elucidation of DIA and its Analogues

The precise chemical structure, including stereochemistry and conformation, of DIA and its analogues is determined using a combination of powerful spectroscopic techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of iminosugars. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to assign all proton and carbon signals within the molecule. This detailed analysis confirms the connectivity of atoms and, crucially, the relative stereochemistry of the chiral centers, which is fundamental to the biological activity of these compounds. The coupling constants derived from ¹H NMR spectra also provide valuable information about the conformation of the pyrrolidine (B122466) ring.

Mass Spectrometry (MS) serves to validate the molecular weight of the synthesized or isolated compounds. Techniques such as electrospray ionization (ESI) are commonly used to generate ions for mass analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and confirming its chemical formula. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure.

X-ray Crystallography offers the most definitive three-dimensional structural information. By analyzing the diffraction pattern of a single crystal, the absolute configuration of the stereocenters and the precise bond lengths and angles can be determined. This technique also reveals the solid-state conformation and intermolecular interactions, such as hydrogen-bonding networks, which can be crucial for understanding how these molecules interact with their biological targets.

Table 1: Spectroscopic Data for 2,5-dideoxy-2,5-imino-D-altritol (DIA)

| Technique | Observed Data/Parameter | Interpretation | Reference |

| ¹H NMR | Chemical Shifts (δ) and Coupling Constants (J) | Assigns protons and determines their spatial relationships and ring conformation. | |

| ¹³C NMR | Chemical Shifts (δ) | Identifies all carbon atoms in the molecule. | |

| Mass Spectrometry | Molecular Ion Peak (e.g., [M+H]⁺) | Confirms the molecular weight of the compound. | nih.gov |

| X-ray Crystallography | Unit Cell Dimensions, Space Group, Atomic Coordinates | Provides the absolute three-dimensional structure and intermolecular interactions. |

Chromatographic Separation Techniques for Isolation and Purification

The isolation of DIA from natural sources or its purification after synthetic preparation requires effective chromatographic methods. nih.gov

Ion-Exchange Chromatography (IEC) is a powerful technique for separating charged molecules like iminosugars. creative-enzymes.comnih.gov Since the nitrogen atom in the pyrrolidine ring can be protonated, DIA carries a positive charge at acidic to neutral pH. This allows it to bind to a cation-exchange resin. nih.gov By manipulating the pH or the ionic strength of the elution buffer, DIA can be selectively released from the column, separating it from neutral sugars and other impurities. creative-enzymes.comnih.gov This method is particularly useful for the initial purification from complex mixtures like plant extracts. nih.gov

High-Performance Liquid Chromatography (HPLC) is widely used for both the analysis and purification of DIA and its analogues. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, can be employed, often with the need for derivatization to enhance retention and detection. Normal-phase HPLC can also be utilized. Due to the high polarity and low UV absorbance of iminosugars, detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or by pre-column derivatization with a UV-active or fluorescent tag.

Gas Chromatography (GC) , typically coupled with mass spectrometry (GC-MS), can also be used for the analysis of iminosugars. However, due to their low volatility, they must first be derivatized to form more volatile species, such as trimethylsilyl (B98337) (TMS) ethers.

Table 2: Chromatographic Methods for DIA and Analogue Separation

| Technique | Stationary Phase Example | Mobile Phase/Eluent Example | Application | Reference |

| Ion-Exchange Chromatography | Dowex 50W-X2 (cation-exchange resin) | Ammonium hydroxide (B78521) or salt gradients | Isolation from natural sources, purification from reaction mixtures. | nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Water/Acetonitrile gradients | Purity assessment, final purification. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary column (e.g., DB-5) | Helium carrier gas | Analysis of derivatized iminosugars. | researchgate.net |

Biochemical Assays for Enzyme Activity and Inhibition Measurement

To evaluate the biological efficacy of DIA as a glycosidase inhibitor, a variety of biochemical assays are employed. nih.gov These assays directly measure the effect of the compound on the activity of a specific target enzyme.

The most common approach involves incubating the target enzyme, such as α-galactosidase A, with a chromogenic or fluorogenic substrate. nih.gov These substrates, when cleaved by the enzyme, release a product that can be quantified spectrophotometrically or fluorometrically. The inhibitory activity of DIA is determined by measuring the reduction in enzyme activity in the presence of varying concentrations of the inhibitor.

From these measurements, key inhibitory parameters can be determined:

IC₅₀ Value : The concentration of the inhibitor required to reduce the enzyme's activity by 50%. This provides a measure of the inhibitor's potency.

Inhibition Constant (Kᵢ) : A more fundamental measure of the binding affinity between the inhibitor and the enzyme. For DIA's inhibition of human lysosomal α-galactosidase A, the Kᵢ value has been reported to be approximately 0.5 µM, indicating a strong binding affinity. nih.gov

Mechanism of Inhibition : By analyzing the enzyme kinetics at different substrate and inhibitor concentrations (e.g., using Lineweaver-Burk plots), the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be elucidated. DIA has been shown to be a competitive inhibitor of α-galactosidase A. nih.gov

Cell-Based Assays for Intracellular Enzyme Activity and Chaperoning Effects

Beyond in vitro biochemical assays, it is crucial to assess the effects of DIA within a cellular context. nih.gov Cell-based assays are essential for understanding the compound's ability to act as a pharmacological chaperone.

These assays typically involve using cultured cells, such as fibroblasts or lymphoblasts, from patients with genetic disorders like Fabry disease, which is caused by a deficiency in α-galactosidase A activity. nih.gov In these cells, the mutant enzyme is often misfolded and prematurely degraded in the endoplasmic reticulum (ER).

The chaperoning effect of DIA is evaluated by incubating the patient-derived cells with the compound for a period of time. nih.gov The intracellular activity of the target enzyme is then measured. A significant increase in enzyme activity in the presence of DIA indicates that the compound has successfully bound to the mutant enzyme, stabilized its conformation, and facilitated its proper trafficking and maturation, thereby rescuing its function. nih.gov For instance, studies have shown that DIA can increase the intracellular α-Gal A activity in Fabry patient-derived lymphoblasts. nih.gov

Another aspect evaluated in cell-based assays is the thermostability of the enzyme in the presence of the chaperone. nih.gov An increase in the enzyme's stability at physiological or elevated temperatures upon binding to DIA provides further evidence of its chaperoning activity. nih.gov

Future Research Directions and Challenges in 2,5 Dideoxy 2,5 Imino D Altritol Studies

Optimization of Synthetic Pathways for Scalability and Efficiency

A primary hurdle in the comprehensive study of pyrrolidine-based iminosugars like DIA is the difficulty of their chemical synthesis. acs.org The development of these compounds has been less extensive compared to piperidine-derived iminosugars, largely due to challenges in achieving efficient and scalable synthetic routes. acs.org

Initial isolation of DIA from natural sources like the roots of Adenophora triphylla provides a starting point, but reliance on extraction is often not viable for large-scale production due to low yields and variability. nih.gov Therefore, a critical area of future research is the development of robust, high-yield synthetic pathways.

Future efforts should focus on adapting these efficient strategies for the stereoselective synthesis of DIA. The challenge will be to control the specific stereochemistry required for the D-altritol configuration. Success in this area would enable the production of sufficient quantities of DIA for extensive preclinical and potentially clinical investigations.

Table 1: Comparison of Synthetic Strategies for Pyrrolidine (B122466) Iminosugars

| Strategy | Starting Material | Key Steps | Advantages | Challenges |

| Natural Product Isolation | Adenophora triphylla | Extraction, Chromatographic Separation | Direct access to the natural stereoisomer. nih.gov | Low yield, not easily scalable. nih.gov |

| Chemical Synthesis (Traditional) | L-xylose | Bis-mesylation, Double nucleophilic displacement | Establishes a synthetic route. researchgate.net | Often multi-step, low overall yield. |

| Optimized Chemical Synthesis (DMDP) | D-fructose | Regioselective Appel reaction, Stereoselective hydrogenation | High overall yield (70%), scalable (5g scale), fewer purifications. nih.govacs.org | Requires adaptation for the specific stereochemistry of DIA. |

Design of Novel Analogues with Enhanced Selectivity and Potency

Building upon a core iminosugar scaffold through targeted chemical modification is a proven strategy for improving biological activity. Future research will undoubtedly focus on creating novel analogues of DIA to enhance its potency as a glycosidase inhibitor and its selectivity for specific enzyme targets.

Studies on the related compound DMDP have shown that introducing lipophilic aliphatic or aromatic amides at the C-1 position can lead to powerful β-glucosidase inhibitors with activity in the nanomolar range. nih.gov One such coumarin (B35378) derivative was found to be among the most active reversible glycosidase inhibitors of its type. nih.gov This suggests that similar modifications to the DIA structure could yield compounds with significantly enhanced inhibitory power.

Other successful strategies in the broader iminosugar class include:

Fluorescent Tagging: Attaching a fluorescent group, such as a dansyl amide, can create molecular probes. researchgate.net These probes are invaluable for conducting binding studies with target enzymes using fluorescence spectrometry, helping to elucidate the mechanism of inhibition. researchgate.net

Varying Ring Substituents: Synthesizing analogues with different substituents on the pyrrolidine ring can fine-tune the inhibitor's interaction with the enzyme's active site, potentially increasing both potency and selectivity. researchgate.net

N-Alkylation: Modification of the ring nitrogen with various alkyl groups is a common strategy to modulate the lipophilicity and binding characteristics of iminosugars.

The goal is to develop a library of DIA derivatives. Screening this library against a panel of glycosidases will be crucial for identifying compounds with superior selectivity for human lysosomal α-galactosidase A (the target for Fabry disease) over other glycosidases, which could minimize potential off-target effects.

Exploration of New Therapeutic Targets and Disease Models

While the initial focus for DIA has been its function as a pharmacological chaperone for mutant α-galactosidase A in Fabry disease, the broader iminosugar class exhibits a wide range of biological activities. nih.gov This suggests that DIA and its future analogues could be effective against other diseases.

A key research direction is to screen DIA against other human glycosidases implicated in various lysosomal storage disorders. Furthermore, related pyrrolidine iminosugars have reported activity as antiviral (HIV, influenza) and antituberculosis agents. acs.org This precedent strongly supports the exploration of DIA derivatives in these therapeutic areas. For instance, investigating the antiviral properties of DIA against influenza strains, similar to studies conducted on other heterocyclic compounds, could open new avenues for treatment. nih.gov

The exploration of new disease models should be systematic, involving:

Enzyme Inhibition Assays: Testing DIA and its analogues against a broad panel of clinically relevant enzymes, such as viral neuraminidases or bacterial glycosidases.

Cell-Based Assays: Evaluating the most promising inhibitors from enzyme assays in relevant cell culture models of disease (e.g., virus-infected cell lines or cells from patients with other lysosomal storage disorders).

In Vivo Studies: Progressing the most effective compounds into animal models of disease to assess their efficacy.

This expansion of therapeutic focus beyond Fabry disease represents a significant opportunity to leverage the unique chemical structure of DIA for broader medical applications.

Advanced Computational Modeling and Drug Design Strategies

Modern drug discovery is greatly accelerated by the use of advanced computational tools. For DIA, these strategies can provide deep insights into its mechanism of action and guide the rational design of more effective analogues. Future research in this area should employ a combination of ligand-based and structure-based design methods. nih.gov

Molecular Docking: As demonstrated in studies of other enzyme inhibitors, molecular docking can be used to predict the binding mode of DIA and its analogues within the active site of α-galactosidase A. nih.gov This allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov These models can explain why certain derivatives are more potent than others and suggest specific structural modifications to improve binding.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical correlation between the structural properties of a series of DIA analogues and their measured biological activity. nih.gov These models can identify key physicochemical properties (e.g., hydrophilicity, molecular shape) that are crucial for potent inhibition and can be used to predict the activity of yet-to-be-synthesized compounds. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to the target enzyme. A pharmacophore model for α-galactosidase A inhibitors can be used to screen virtual libraries of compounds to identify novel scaffolds that might mimic the binding of DIA.

Integrating these computational approaches with synthetic chemistry and biological testing creates a powerful cycle for drug development. Computational predictions guide which analogues to synthesize, and the experimental results for those analogues are then used to refine the computational models, leading to a more efficient and targeted search for lead compounds. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 2,5-dideoxy-2,5-imino-D-altritol (DMDP) and its stereoisomers?

The synthesis of DMDP and related iminosugars typically involves stereoselective transformations of carbohydrate precursors. For example, Fleet and Smith (1987) described a method using methyl 2-azido-3-O-benzyl-2-deoxy-α-D-mannofuranoside as a key intermediate to synthesize DMDP via reductive cyclization and deprotection steps . Advanced strategies may include enzymatic resolution or chiral auxiliaries to control stereochemistry.

Q. How does DMDP inhibit α-glucosidase, and what experimental methods are used to characterize its inhibitory activity?

DMDP acts as a competitive inhibitor by mimicking the transition state of glycosidase substrates. Kinetic assays (e.g., IC50 determination, Lineweaver-Burk plots) are critical for evaluating inhibition. For example, Wang and Ng (2001) demonstrated DMDP's inhibition of β-glucosidase using fluorogenic substrates and enzyme kinetics . Structural studies (e.g., X-ray crystallography of enzyme-inhibitor complexes) further elucidate binding modes .

Q. What analytical techniques are essential for structural characterization of DMDP and its derivatives?

- NMR spectroscopy : Assigning proton and carbon signals (e.g., <sup>1</sup>H, <sup>13</sup>C, and 2D experiments) confirms stereochemistry and ring conformation .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as shown in monoclinic polymorph studies .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do stereochemical variations in 2,5-dideoxy-2,5-iminohexitols affect glycosidase inhibition specificity?

Ayers et al. (2012) synthesized all 10 stereoisomers of 2,5-iminohexitols and tested their inhibition against multiple glycosidases. Results showed that subtle stereochemical differences (e.g., C3/C4 hydroxyl orientation) drastically alter enzyme specificity. For example, D-manno-configured iminosugars preferentially inhibit β-glucosidases, while L-ido isomers target α-mannosidases .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy of DMDP as a glycosidase inhibitor?

In vitro assays often overestimate potency due to factors like cellular uptake and metabolic stability. Pharmacological studies in cell lines (e.g., tumor cells) require co-treatment with β-glucosidase inhibitors (e.g., 2,5-dideoxy-2,5-imino-D-mannitol) to validate target engagement, as shown in apoptosis assays . Pharmacokinetic profiling (e.g., plasma stability, tissue distribution) further bridges in vitro-in vivo gaps .

Q. How can crystallographic data inform the design of DMDP analogs with enhanced selectivity?

High-resolution X-ray structures of DMDP bound to glycosidases (e.g., α-glucosidase) reveal key interactions (e.g., hydrogen bonds with catalytic aspartate residues). Structure-based drug design (SBDD) can optimize substituents at C3/C4 to enhance affinity or reduce off-target effects .

Q. What are the challenges in isolating DMDP from natural sources versus synthetic production?

Natural extraction (e.g., from Hyacinthus orientalis) is limited by low yield and complex purification steps . Synthetic routes offer scalability but require rigorous stereochemical control. Comparative studies using NMR and HPLC-MS can assess purity and stereoisomer contamination .

Q. How do computational methods (e.g., DFT, molecular docking) predict DMDP's inhibitory potency?

Density functional theory (DFT) calculates transition-state mimicry energetics, while molecular docking simulations (e.g., AutoDock Vina) predict binding poses. These methods guide prioritization of analogs before synthesis, reducing experimental workload .

Q. What mechanistic insights link DMDP derivatives to apoptosis in cancer cells?

Glycosylated DMDP analogs (e.g., 8-hydroxyquinoline conjugates) induce apoptosis via mitochondrial pathways, as shown by caspase-3 activation and Annexin V staining. Enzymatic β-glucosidase activity is critical for prodrug activation, confirmed by rescue experiments with enzyme inhibitors .

Q. How do researchers reconcile conflicting reports on DMDP's enzyme specificity across studies?

Contradictions arise from differences in enzyme sources (e.g., human vs. microbial glycosidases) or assay conditions (pH, substrate concentration). Meta-analyses comparing kinetic parameters (Ki, Km) and structural homology modeling clarify context-dependent specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.